Rsv-IN-1 -

Rsv-IN-1

Catalog Number: EVT-2777487
CAS Number:
Molecular Formula: C20H21N5O4S
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rsv-IN-1 is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of respiratory syncytial virus (RSV) infections. RSV is a major cause of respiratory illness in infants and young children, leading to significant morbidity and mortality worldwide. Rsv-IN-1 is classified as an antiviral agent, specifically targeting the replication process of RSV.

Source

Rsv-IN-1 was developed through synthetic organic chemistry methods aimed at creating effective inhibitors of RSV. The compound's efficacy has been evaluated in various laboratory settings, demonstrating its potential to inhibit RSV replication.

Classification

Rsv-IN-1 falls under the category of antiviral agents, specifically those designed to interfere with viral replication mechanisms. It is part of a broader class of compounds that target negative-sense RNA viruses, which includes RSV.

Synthesis Analysis

Methods

The synthesis of Rsv-IN-1 typically involves multi-step organic reactions that may include:

  • Methylation: The introduction of methyl groups to enhance the compound's biological activity.
  • Condensation Reactions: These reactions are used to form the core structure of Rsv-IN-1 by linking various molecular fragments.
  • Purification Techniques: After synthesis, compounds are purified using methods such as column chromatography and recrystallization to ensure high purity and yield.

Technical Details

  • Use of reagents like sodium hydroxide for deprotonation.
  • Employing solvents such as dimethyl sulfoxide or acetonitrile to facilitate reactions.
  • Characterization techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural integrity and purity.
Molecular Structure Analysis

Structure

The molecular structure of Rsv-IN-1 can be described using chemical notation that includes its functional groups and stereochemistry. While the exact structural formula is not provided in the available literature, it is characterized by specific motifs that are essential for its antiviral activity.

Data

The molecular weight and specific atomic composition (such as carbon, hydrogen, nitrogen, etc.) are critical for understanding its behavior in biological systems. Detailed structural data can be obtained through techniques like X-ray crystallography or computational modeling.

Chemical Reactions Analysis

Reactions

Rsv-IN-1 undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  • Nucleophilic Substitution: Essential for introducing functional groups that enhance antiviral properties.
  • Hydrolysis: May occur in biological environments, affecting the compound's stability and activity.

Technical Details

Understanding the kinetics and thermodynamics of these reactions helps in optimizing the synthesis process and predicting the compound's behavior in vivo. Reaction conditions such as temperature, pH, and solvent choice significantly influence the outcomes.

Mechanism of Action

Process

Rsv-IN-1 exerts its antiviral effects primarily by inhibiting viral replication. This may involve:

  • Blocking Viral Entry: Preventing RSV from entering host cells.
  • Inhibiting RNA Synthesis: Targeting the viral polymerase complex responsible for replicating the viral RNA genome.

Data

Studies have shown that Rsv-IN-1 can reduce viral loads in infected cell cultures, indicating its potential efficacy in clinical settings. The specific binding interactions with viral proteins can be analyzed through molecular docking studies.

Physical and Chemical Properties Analysis

Physical Properties

Rsv-IN-1 is expected to exhibit typical physical properties such as:

  • Solubility: Solubility in organic solvents which may influence its formulation for therapeutic use.
  • Stability: Thermal and chemical stability under physiological conditions is crucial for its effectiveness as a drug.

Chemical Properties

The chemical properties include:

  • Reactivity: Understanding how Rsv-IN-1 interacts with biological molecules can provide insights into its mechanism of action.
  • Toxicity Profile: Evaluating its safety profile through cytotoxicity assays is essential before clinical application.
Applications

Scientific Uses

Rsv-IN-1 has significant potential applications in:

  • Antiviral Therapy: As a treatment option for patients suffering from RSV infections.
  • Research Tool: Used in laboratory studies to better understand RSV biology and develop further antiviral agents.
Introduction to Respiratory Syncytial Virus and Therapeutic Challenges

Global Burden of Respiratory Syncytial Virus Infections in Pediatric and High-Risk Populations

Respiratory Syncytial Virus represents a pervasive global health threat, particularly impacting pediatric populations and older adults. Annually, it causes approximately 3.6 million hospitalizations and 100,000 deaths in children under 5 years of age worldwide. Notably, 97% of pediatric fatalities occur in low- and middle-income countries due to limited access to intensive care resources [1]. The age distribution of severe disease follows a U-shaped curve, with infants under 6 months facing the highest hospitalization risk due to their underdeveloped airways and limited maternal antibody protection [9]. Among infants aged 0–3 months, Respiratory Syncytial Virus accounts for 45% of total Respiratory Syncytial Virus-attributable deaths, with population-based studies indicating hospitalization rates of 15.9 per 1,000 neonates annually in resource-limited settings [1] [2].

In older adults, Respiratory Syncytial Virus causes substantial morbidity, with approximately 177,000 annual hospitalizations and 14,000 deaths in adults over 65 years in the United States alone [3]. A recent Danish nationwide cohort study revealed that adults diagnosed with Respiratory Syncytial Virus-associated acute respiratory infection faced a 2.7-fold increased mortality risk within one year compared to matched controls, with chronic obstructive pulmonary disease exacerbations occurring 3.1 times more frequently and asthma exacerbations 4.6 times more often [4].

Table 1: Global Respiratory Syncytial Virus Disease Burden Stratification

PopulationAnnual HospitalizationsAnnual DeathsKey Risk Factors
Children <5 years3.6 million100,000Prematurity, low birth weight, limited healthcare access
Infants <6 months1.4 million45,000Narrow airways, low neutralizing antibodies
Older adults >65 years (US)177,00014,000Chronic obstructive pulmonary disease, congestive heart failure, immunosenescence
Low-middle income countries75% global hospitalizations97% pediatric deathsLimited oxygen support, intensive care availability

Seasonality patterns further complicate prevention strategies. Temperate regions experience seasonal epidemics lasting approximately 5 months (typically late fall to winter), while tropical regions exhibit less predictable patterns with prolonged transmission windows [1] [5]. This variability creates challenges for implementing synchronized prevention programs, particularly in regions with limited surveillance infrastructure.

Limitations of Current Respiratory Syncytial Virus Management Strategies: Ribavirin and Monoclonal Antibodies

Current Respiratory Syncytial Virus management approaches face significant pharmacological and implementation barriers. Ribavirin, the only approved antiviral, demonstrates limited clinical efficacy and presents substantial safety concerns. As a guanosine analogue requiring aerosolized administration, it poses potential teratogenic risks to healthcare workers and demonstrates variable efficacy across patient populations. These limitations have resulted in minimal clinical adoption despite decades of availability [6] [7]. The absence of effective therapeutic options leaves supportive care (oxygen supplementation, fluid management) as the primary intervention for severe Respiratory Syncytial Virus disease, contributing to substantial healthcare utilization [9].

Monoclonal antibodies represent the cornerstone of prevention but face critical limitations. Palivizumab (Synagis), the first-generation monoclonal antibody, reduces hospitalization risk by approximately 50% but requires monthly intramuscular injections during the Respiratory Syncytial Virus season at a cost of approximately \$4,000-$6,000 per season [6]. This complex regimen and high cost restrict its use to high-risk infants (premature infants <29 weeks gestation, chronic lung disease, hemodynamically significant congenital heart disease), leaving the majority of the infant population unprotected [8].

While next-generation monoclonal antibodies like nirsevimab (Beyfortus) offer extended half-life (permitting single-dose seasonal protection) and broader infant eligibility, they face implementation barriers. Recent surveillance data indicate a 28-43% reduction in infant Respiratory Syncytial Virus hospitalizations following nirsevimab implementation [8]. However, manufacturing limitations, cold-chain requirements, and costs exceeding \$400 per dose create substantial access inequities, particularly in low-resource settings where the disease burden is highest [1] [6].

Table 2: Comparative Limitations of Current Respiratory Syncytial Virus Therapeutic Approaches

Therapeutic ClassRepresentative AgentsKey LimitationsImplementation Barriers
AntiviralRibavirinLimited efficacy, teratogenic risk, aerosol administration onlySafety concerns, impractical administration in outpatient settings
1st-gen monoclonal antibodyPalivizumab50% efficacy reduction, monthly dosing requirementHigh cost (\$4,000-6,000/course), restricted to high-risk infants
2nd-gen monoclonal antibodyNirsevimabEmerging viral resistance concernsCold-chain requirements, manufacturing limitations, cost (\$400+/dose)
Maternal vaccineRSVpreF (Abrysvo)Variable antibody transfer efficiency, gestational age restrictionsSeasonal administration alignment, healthcare infrastructure requirements

Rationale for Novel Small-Molecule Antiviral Development

The limitations of existing Respiratory Syncytial Virus countermeasures create a compelling rationale for developing novel small-molecule antivirals. Small molecules offer distinct pharmacological advantages over biologics: oral bioavailability enabling outpatient administration, manufacturing scalability for global access, and reduced cold-chain dependencies critical for resource-limited settings [6]. Additionally, they provide complementary mechanisms to monoclonal antibodies, potentially overcoming viral resistance through multi-target approaches [7].

The molecular virology of Respiratory Syncytial Virus reveals several promising therapeutic targets. The fusion (F) glycoprotein exists in metastable prefusion and stable postfusion conformations, with prefusion-specific epitopes (sites Ø and V) being highly vulnerable to neutralization [3]. The M2-1 protein, an essential transcription anti-termination factor containing a zinc-binding domain, represents another underexploited target. Its functional requirement for zinc coordination creates opportunities for metalloenzyme inhibitors [7]. Additionally, the nucleoprotein and large polymerase subunit offer conserved targets less prone to immune-driven mutation [6].

The high mutation rate of Respiratory Syncytial Virus necessitates agents with high genetic barriers to resistance. Current monoclonal antibodies primarily target antigenic site II on the F protein, where single-point mutations (K272Q, D279E) confer resistance [6]. Small molecules targeting structurally constrained viral enzymes (polymerase, nucleoprotein) or employing multi-target strategies could mitigate this vulnerability. Emerging candidates like ziresovir (AK0529), an F-protein inhibitor, demonstrate promising clinical activity with significant reductions in symptom severity scores and viral loads in hospitalized infants [10].

Economic considerations further justify small-molecule development. Monoclonal antibodies face cost structures incompatible with universal implementation in low- and middle-income countries. Small molecules with synthetic routes enabling low per-course costs (<\$10) could transform Respiratory Syncytial Virus management globally [1]. Their compatibility with existing oral dosage forms facilitates integration into primary care infrastructures without specialized training or equipment, addressing the critical need for accessible interventions across diverse healthcare landscapes [6] [9].

Properties

Product Name

Rsv-IN-1

IUPAC Name

N-(2-hydroxyethyl)-4-methoxy-N-methyl-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

Molecular Formula

C20H21N5O4S

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C20H21N5O4S/c1-13-15-6-4-5-7-16(15)19-21-22-20(25(19)23-13)17-12-14(8-9-18(17)29-3)30(27,28)24(2)10-11-26/h4-9,12,26H,10-11H2,1-3H3

InChI Key

RKHSOIYWKCMPHF-UHFFFAOYSA-N

SMILES

CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)N(C)CCO)OC)C4=CC=CC=C14

Solubility

not available

Canonical SMILES

CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)N(C)CCO)OC)C4=CC=CC=C14

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.